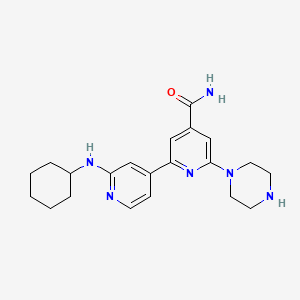
Bpkdi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bipyridyl protein kinase D inhibitor (Bpkdi) is a selective small-molecule inhibitor targeting the protein kinase D family, which includes protein kinase D1, protein kinase D2, and protein kinase D3. Protein kinase D is a family of serine-threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of protein kinase D activity is associated with several diseases, such as cancer, inflammation, and metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bpkdi is synthesized through high-throughput screening and pharmaceutical chemistry techniques. The synthesis involves the preparation of bipyridyl derivatives, which are then subjected to various chemical reactions to obtain the final compound. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bpkdi undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the bipyridyl moiety of this compound, altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .
Wissenschaftliche Forschungsanwendungen
Bpkdi has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of protein kinase D in various chemical reactions and pathways.
Biology: In biological research, this compound is employed to investigate the functions of protein kinase D in cellular processes such as proliferation, differentiation, and migration.
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein kinase D activity, such as cancer, inflammation, and metabolic disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Wirkmechanismus
Bpkdi exerts its effects by selectively inhibiting the activity of protein kinase D isoforms. It binds to the ATP-binding site of protein kinase D, preventing the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and migration. The molecular targets of this compound include protein kinase D1, protein kinase D2, and protein kinase D3, which are involved in regulating key cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 1893668: A small-molecule inhibitor of protein kinase D1 with a different chemical structure but similar inhibitory activity.
CID 2011756: Another protein kinase D1 inhibitor with distinct structural features.
CID 5389142: A novel inhibitor of protein kinase D1 with unique binding properties.
Uniqueness of Bpkdi
This compound is unique in its high selectivity and potency against all three isoforms of protein kinase D. Its bipyridyl structure allows for effective binding to the ATP-binding site, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound offers a broader range of inhibition across the protein kinase D family, making it a versatile compound for studying protein kinase D-related pathways and diseases .
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDRALEEPGBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)
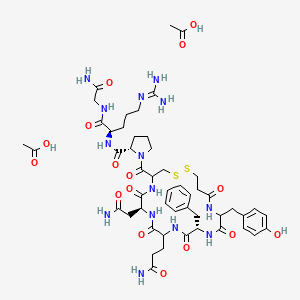

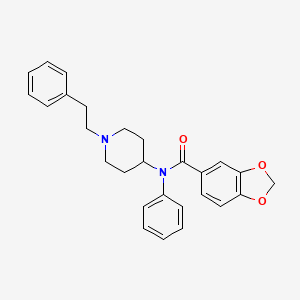
![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)
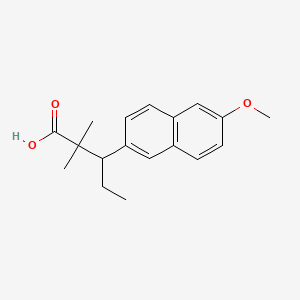
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)

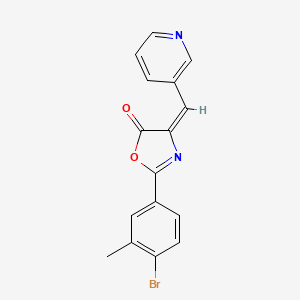
![4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate](/img/structure/B10775092.png)
![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)
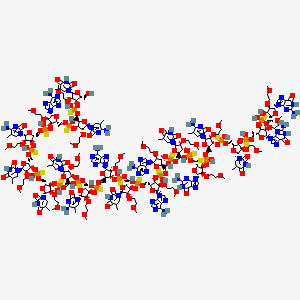
![3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid](/img/structure/B10775106.png)
